molecular formula C10H10ClFO2 B11926795 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol

Cat. No.: B11926795
M. Wt: 216.63 g/mol
InChI Key: SSKYARXTAFHJBE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol (CAS: 1823365-87-2) is a halogenated benzyl alcohol derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol. Its structure comprises a benzyl alcohol backbone substituted with chlorine at position 2, fluorine at position 3, and an allyloxy group (-OCH₂CHCH₂) at position 6 . The compound is typically a solid (exact appearance unspecified) and is utilized in research and industrial applications, particularly as an intermediate in synthesizing bioactive molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors .

Synthesis The synthesis involves alkylation of phenolic precursors with allyl bromide to install the allyloxy group, followed by electrophilic aromatic substitution to introduce halogens. For example, nitration of allyloxy derivatives (e.g., 3a–d in ) occurs preferentially at the ortho position to the allyloxy group due to electronic shielding effects .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

(2-chloro-3-fluoro-6-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-8(12)10(11)7(9)6-13/h2-4,13H,1,5-6H2

InChI Key

SSKYARXTAFHJBE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)F)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Another synthetic route involves the allylation of 2-chloro-3-fluorobenzyl alcohol using allyl bromide in the presence of a strong base such as sodium hydride. This reaction is usually conducted in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in DMF for azide substitution.

Major Products

    Oxidation: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzaldehyde or 6-(Allyloxy)-2-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzyl alkane.

    Substitution: Formation of 6-(Allyloxy)-2-azido-3-fluorobenzyl Alcohol.

Scientific Research Applications

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol depends on its interaction with molecular targets. The presence of the allyloxy, chloro, and fluoro groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol C₁₀H₁₀ClFO₂ 216.64 Cl (2), F (3), allyloxy (6) Intermediate for VEGFR-2 inhibitors; research use
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol C₁₀H₁₀Cl₂O₂ 233.09 Cl (2,3), allyloxy (6) White-yellow solid; industrial grade (99% purity)
6-(Allyloxy)-2,3-difluorobenzyl Alcohol C₁₀H₁₀F₂O₂ 200.18 F (2,3), allyloxy (6) Research chemical; limited commercial data
2-Chloro-6-fluoro-3-methylbenzyl alcohol C₈H₈ClFO 174.60 Cl (2), F (6), methyl (3) 97% purity; solid; pharmaceutical intermediate
2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol C₁₁H₁₃ClO₃ 228.67 Cl (6), allyloxy (2), methoxy (4) Colorless-yellow viscous liquid;沸点288.7°C

Physical Properties and Stability

  • Melting Points: Limited data, but dichloro analogs (e.g., 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol) are solids, while methoxy derivatives (e.g., 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol) are liquids .
  • Purity and Handling: Most compounds are available at 95–97% purity.

Biological Activity

6-(Allyloxy)-2-chloro-3-fluorobenzyl alcohol is an organic compound characterized by its unique chemical structure, which includes a benzyl alcohol moiety substituted with an allyloxy group, chlorine, and fluorine atoms. Its molecular formula is C₁₀H₁₀ClF O₂, and it has a molecular weight of approximately 216.64 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

6 Allyloxy 2 chloro 3 fluorobenzyl alcohol\text{6 Allyloxy 2 chloro 3 fluorobenzyl alcohol}

Key Properties:

  • CAS Number: 1379295-48-3
  • IUPAC Name: (6-(allyloxy)-2-chloro-3-fluorophenyl)methanol
  • Molecular Weight: 216.64 g/mol

Antimicrobial Activity

Research indicates that this compound may exhibit enhanced antibacterial activity. The presence of the allyloxy group and halogen substituents can influence the compound's interaction with bacterial cell membranes, potentially leading to increased efficacy against certain bacterial strains. Comparative studies with structurally similar compounds suggest that variations in substituents significantly affect biological activity.

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The chlorinated and fluorinated groups may enhance lipophilicity, allowing better penetration into bacterial cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for other similar compounds.
    • Another investigation reported its effectiveness against Escherichia coli, indicating broad-spectrum antibacterial properties.
  • Structure-Activity Relationship (SAR) Analysis:
    • A SAR analysis compared various derivatives of benzyl alcohols, highlighting how the introduction of allyloxy and halogen groups significantly enhances antibacterial potency.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Chloro-6-fluorobenzyl alcoholLacks allyloxy groupPrimarily used as an intermediate in synthesis
6-(Allyloxy)-2,3-dichlorobenzyl alcoholContains two chlorine atomsExhibits enhanced antibacterial activity
4-(Allyloxy)-2-chlorophenolChlorine at different positionKnown for antiseptic properties
4-Fluoro-2-methylbenzyl alcoholDifferent fluorine substitutionUsed in pharmaceuticals targeting neurological disorders

This table illustrates how structural variations influence biological activity and synthetic utility, underscoring the uniqueness of this compound.

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